[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Description
This compound is a flavonoid glycoside ester comprising a kaempferol-derived core (5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl) linked to a glucose moiety via an ether bond, with an additional (E)-3-(4-hydroxyphenyl)prop-2-enoate (cinnamate) ester group attached to the sugar unit. The stereochemistry of the glucose residue (2S,3R,4S,5S,6R) and the trans-configuration of the cinnamate group are critical for its structural integrity and bioactivity.
Properties
CAS No. |
137018-32-7 |
|---|---|
Molecular Formula |
C30H26O13 |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O13/c31-13-21-24(37)26(39)29(42-22(36)10-3-14-1-6-16(32)7-2-14)30(41-21)43-28-25(38)23-19(35)11-18(34)12-20(23)40-27(28)15-4-8-17(33)9-5-15/h1-12,21,24,26,29-35,37,39H,13H2/b10-3+/t21-,24-,26+,29-,30+/m1/s1 |
InChI Key |
IKONEAPXVKTZFF-NLGJGAJZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Para-Hydroxybenzene Methyl Aceto Acetate
The first step involves reacting parahydroxyacetophenone with diethyl carbonate in the presence of a basic catalyst (e.g., sodium hydroxide or potassium carbonate). The reaction is conducted in anhydrous methanol or toluene at 15–25°C, followed by heating to 50–80°C to complete the esterification. The intermediate, para-hydroxybenzene methyl aceto acetate, is isolated via solvent extraction and dried under reduced pressure.
Cyclization with Phloroglucinol
The second step entails condensing the intermediate with phloroglucinol under solvent-free conditions at 145–155°C under vacuum (>0.08 MPa) for 6–10 hours. This high-temperature vacuum-driven process facilitates the formation of the flavone backbone through intramolecular cyclization, yielding apigenin with a purity >95% after recrystallization.
Glycosylation Strategies for Apigenin Derivatives
The glycosylation of apigenin at the C-3 position with a glucuronide moiety [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] is critical for achieving the target structure. Enzymatic and chemical methods have been explored for this step.
Enzymatic Glucosylation Using UDP-Glucosyltransferases
UDP-glucosyltransferases (UGTs) from Bacillus licheniformis DSM 13 (e.g., YjiC) have demonstrated regioselective glucosylation of apigenin at phenolic hydroxyl groups. The reaction requires:
- pH 7.5–8.5 for optimal enzyme activity
- 3 mM UDP-glucose as the sugar donor
- 30°C incubation for 3 hours
Under these conditions, YjiC produces apigenin 4′-O-glucoside and apigenin 7-O-glucoside as primary products. Adapting this method for glucuronidation would require UDP-glucuronic acid as the donor and a UGT with specificity for the C-3 position.
Chemical Glycosylation
Chemical approaches employ protecting-group strategies to direct glycosylation. For example:
- Protecting the C-5 and C-7 hydroxyl groups of apigenin with acetyl or benzyl groups.
- Reacting the C-3 hydroxyl with a peracetylated glucuronyl trichloroacetimidate donor under Lewis acid catalysis (e.g., BF₃·Et₂O).
- Deprotecting the glycoside using alkaline hydrolysis (e.g., 10% NaOH in methanol).
This method achieves >80% yield but requires rigorous purification to remove by-products.
Esterification with (E)-3-(4-Hydroxyphenyl)Prop-2-Enoate
The final step involves esterifying the glucuronide’s hydroxyl group with (E)-3-(4-hydroxyphenyl)prop-2-enoate. Two primary routes are employed:
Steglich Esterification
The carboxylic acid derivative of (E)-3-(4-hydroxyphenyl)prop-2-enoic acid is activated with N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The glucuronide is then added, and the reaction proceeds at 25°C for 12–24 hours. This method achieves 65–75% yields but requires chromatographic purification to isolate the ester.
Acid-Catalyzed Fischer Esterification
Heating equimolar amounts of the glucuronide and (E)-3-(4-hydroxyphenyl)prop-2-enoic acid in methanol with concentrated sulfuric acid (2–5% v/v) at 60–80°C for 6–8 hours drives ester formation. While cost-effective, this method risks hydrolyzing the glycosidic bond and requires neutralization and solvent extraction.
Purification and Characterization
Column Chromatography
Crude products are purified using silica gel columns with gradient elution (methylene chloride:methanol, 100:0 → 0:100). Fractions containing the target compound are identified via thin-layer chromatography (Rf = 0.3–0.4 in 10% methanol/dichloromethane) and pooled.
Chemical Reactions Analysis
Reagents and Conditions:
Major Products:
Scientific Research Applications
Mechanism of Action
Targets and Pathways:
Example Mechanism:
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Estimated as C₃₀H₂₈O₁₅ (exact mass ~628.5 g/mol) based on structural analogs .
- Polarity: High due to multiple hydroxyl groups (hydrogen bond donors: ~16; acceptors: ~24) .
- Bioactivity: Likely modulates estrogenic pathways, similar to Astragalin (a related flavonoid glycoside without the cinnamate ester), which inhibits ovarian granulosa cell apoptosis . The cinnamate ester may enhance lipophilicity, improving membrane permeability compared to non-esterified analogs .
Table 1: Structural and Functional Comparison
Key Findings :
Structural Variations: The target compound distinguishes itself from Astragalin and other flavonoid glycosides through its cinnamate ester, which adds ~164 g/mol to the molecular weight . This esterification may slow metabolic degradation, prolonging bioavailability compared to non-esterified glycosides . Methoxylated analogs (e.g., ) exhibit higher logP values (~2.3 vs. ~0.75 for the target compound) due to reduced polarity, enhancing blood-brain barrier penetration .
Bioactivity :
- Astragalin’s anti-apoptotic effects in ovarian granulosa cells are well-documented . The target compound’s cinnamate group may amplify these effects by stabilizing the molecule or modulating receptor binding (e.g., estrogen receptor affinity) .
- Compounds with 3,4-dihydroxyphenyl groups () show stronger antioxidant activity but poorer absorption due to excessive polarity .
This contrasts with methoxylated derivatives, which resist hydrolysis but may accumulate in lipid-rich tissues . Ames mutagenicity and hepatotoxicity risks are low for most flavonoid glycosides, though esterified variants require further testing .
Q & A
Q. What analytical techniques are essential for confirming the structural identity of this compound post-synthesis?
Methodological Answer: Structural validation requires a combination of:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- Multidimensional NMR (¹H, ¹³C, 2D-COSY, HSQC) to assign stereochemistry and verify substituent positions, particularly for the chromen-4-one and oxan-3-yl moieties .
- X-ray crystallography (if crystalline) for absolute configuration determination, especially for challenging stereocenters (e.g., 2S,3R,4S,5S,6R) .
Q. How can researchers optimize solubility for in vitro bioactivity assays given this compound's physicochemical properties?
Methodological Answer: Based on calculated log P (~-0.87) and TPSA (225.06 Ų), the compound is polar but may aggregate in aqueous buffers. Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) with gradual dilution into assay buffers to prevent precipitation.
- Liposome encapsulation : For cell-based assays, employ phosphatidylcholine-based carriers to enhance membrane permeability .
- pH adjustment : The phenolic hydroxyl groups (pKa ~10) can be ionized in slightly alkaline conditions (pH 8–9) to improve solubility .
Q. What are the primary challenges in synthesizing the chromen-4-one core, and how can they be addressed?
Methodological Answer: Key challenges include:
- Regioselective hydroxylation : Protect 5,7-dihydroxy groups early using acetyl or benzyl groups to avoid unwanted side reactions .
- Oxidation control : Use mild oxidizing agents (e.g., TEMPO/NaClO) for the 4-oxo group to prevent over-oxidation of the chromene ring .
- Glycosylation efficiency : Optimize Koenigs-Knorr conditions (Ag₂O, DMF) for stereospecific attachment of the oxan-3-yl moiety .
Advanced Research Questions
Q. How can conflicting bioactivity data across assay conditions (e.g., enzyme vs. cell-based) be systematically resolved?
Methodological Answer: Contradictions often arise from:
- Assay interference : Test for false positives via counter-screens (e.g., thermal shift assays for protein denaturation).
- Metabolic instability : Perform LC-MS stability studies in cell media to identify degradation products .
- Off-target effects : Use CRISPR-based gene knockout models or selective pharmacological inhibitors to isolate target pathways . Theoretical Framework: Link results to a conceptual model (e.g., ligand-receptor binding kinetics) to prioritize follow-up experiments .
Q. What computational strategies are effective for predicting the compound's interaction with biological targets?
Methodological Answer: Combine:
- Molecular docking (AutoDock Vina, Glide) to map binding poses in target pockets (e.g., estrogen receptors due to 4-hydroxyphenyl motifs).
- Molecular Dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories.
- Quantum Mechanics/Molecular Mechanics (QM/MM) to model electron transfer at the 4-oxo group during catalytic inhibition .
Q. How can researchers address stereochemical heterogeneity during large-scale synthesis?
Methodological Answer: Mitigate epimerization risks via:
- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during oxan-3-yl coupling .
- Asymmetric catalysis : Use Sharpless dihydroxylation or Jacobsen epoxidation for enantioselective formation of 2S,3R,4S centers.
- In-line monitoring : Implement PAT (Process Analytical Technology) with Raman spectroscopy to detect real-time stereochemical drift .
Data-Driven Insights
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 580.53 g/mol | |
| Log P (Consensus) | -0.87 | |
| TPSA | 225.06 Ų | |
| Aqueous Solubility (ESOL) | 0.604 mg/mL | |
| H-bond Donors/Acceptors | 8 / 14 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
